H-Dmt-Tic-Gly-NH-Ph
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Overview
Description
H-Dmt-Tic-Gly-NH-Ph is a synthetic opioid peptide analog that has garnered significant interest in the field of medicinal chemistry. This compound is part of a class of molecules designed to interact with opioid receptors, specifically targeting delta and mu-opioid receptors. The structure of this compound includes 2’,6’-dimethyl-L-tyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), glycine (Gly), and a phenyl (Ph) group at the C-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-Gly-NH-Ph involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
- Protection of the amino group of 2’,6’-dimethyl-L-tyrosine.
- Coupling of protected 2’,6’-dimethyl-L-tyrosine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the intermediate product followed by coupling with glycine.
- Final coupling with a phenyl group at the C-terminus using a suitable reagent .
Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps .
Chemical Reactions Analysis
Types of Reactions: H-Dmt-Tic-Gly-NH-Ph can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in 2’,6’-dimethyl-L-tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The phenyl group at the C-terminus can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to quinone derivatives .
Scientific Research Applications
H-Dmt-Tic-Gly-NH-Ph has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for pain management due to its opioid receptor activity.
Industry: Utilized in the development of new opioid receptor ligands with improved efficacy and reduced side effects
Mechanism of Action
H-Dmt-Tic-Gly-NH-Ph exerts its effects by binding to delta and mu-opioid receptors. The binding of this compound to these receptors activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs), which mediate the downstream effects such as inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity .
Comparison with Similar Compounds
- H-Dmt-Tic-Gly-NH-CH2-Ph
- H-Dmt-Tic-NH-CH2-Bid (1H-benzimidazole-2-yl)
- H-Dmt-Tic-NH-CH2-Ph
Comparison: H-Dmt-Tic-Gly-NH-Ph is unique due to its balanced delta and mu-opioid receptor agonism. In contrast, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits potent delta-antagonism and high mu-agonism, while H-Dmt-Tic-NH-CH2-Bid shows potent delta-agonism with less mu-agonism .
Properties
Molecular Formula |
C29H32N4O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26-/m0/s1 |
InChI Key |
JQERUKPESNWSQA-UIOOFZCWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
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